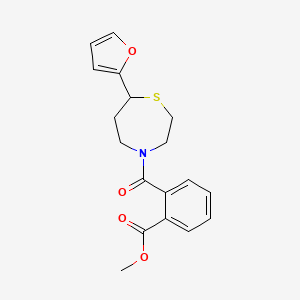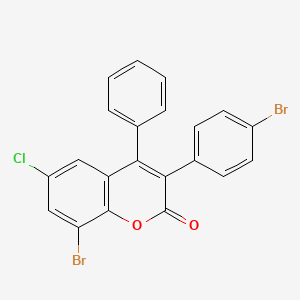
4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide is a complex organic compound that features a phenylsulfonyl group, a thiophen-2-yl group, and a thiazol-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the thiophene and phenylsulfonyl groups. The final step involves the formation of the butanamide linkage.
Thiazole Ring Formation: This can be achieved through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.
Introduction of Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.
Phenylsulfonyl Group Addition: This step typically involves the sulfonylation of the phenyl ring using a sulfonyl chloride reagent in the presence of a base such as pyridine.
Formation of Butanamide Linkage: The final step involves the amidation reaction, where the thiazole derivative is reacted with a butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: Sulfide derivatives of the phenylsulfonyl group.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The phenylsulfonyl group can interact with active sites of enzymes, while the thiophene and thiazole rings can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(2-hydroxyphenyl)thiazol-2-yl]methanones: These compounds share the thiazole ring and have been studied for their potential as enzyme inhibitors.
(4-methoxy-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine: This compound features similar structural motifs and has been explored for its biological activities.
Uniqueness
4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide is unique due to the presence of the phenylsulfonyl group, which can impart distinct chemical and biological properties. This compound’s combination of structural features makes it a versatile candidate for various applications in research and industry.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c20-16(9-5-11-25(21,22)13-6-2-1-3-7-13)19-17-18-14(12-24-17)15-8-4-10-23-15/h1-4,6-8,10,12H,5,9,11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZWLIBFPJEDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-4-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B2479291.png)


![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2479299.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2479300.png)
![2,4-dichloro-3-methyl-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B2479301.png)

![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)
![N-(2,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2479306.png)
![ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate](/img/structure/B2479308.png)




